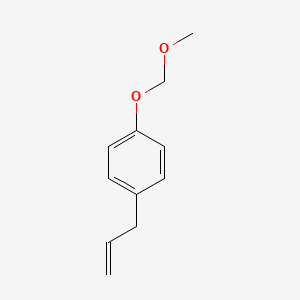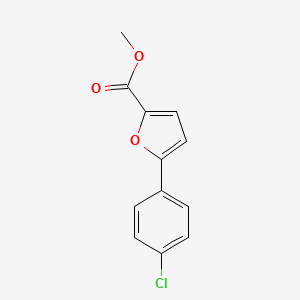
Methyl 5-(4-chlorophenyl)furan-2-carboxylate
Overview
Description
Methyl 5-(4-chlorophenyl)furan-2-carboxylate (MCPFC) is a synthetic compound that has been used in a wide range of scientific research applications. It is a versatile molecule that can be used in a variety of experiments, from medical to environmental studies. The structure of MCPFC is composed of two aromatic rings, a five-membered heterocyclic ring and an alkyl side chain. It is a highly reactive compound and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 5-(4-chlorophenyl)furan-2-carboxylate has been utilized in various chemical syntheses, such as the preparation of esters from furan- and thiophen-2-carboxylic acids (Chadwick et al., 1973).
- It serves as a reagent in palladium-catalysed direct arylation of heteroaromatics, highlighting its utility in synthesizing biheteroaryls (Fu et al., 2012).
- In thermodynamic studies, derivatives of methyl 5-(4-chlorophenyl)furan-2-carboxylate, such as 2-methyl-5-(2-chloro-5-trifluoromethylphenyl)-furan-3-carboxylic acid, have been analyzed for their solubility and mixing properties in organic solvents (Sobechko et al., 2019).
Biological Activities and Applications
- A study on methyl-5-(hydroxymethyl)-2-furan carboxylate, a related compound, indicated its potential biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties (Phutdhawong et al., 2019).
- Another related derivative, 5-(chloromethyl)furfural, was used in electrochemical reductions, expanding its application as a biobased platform molecule (Ling et al., 2022).
Analytical Chemistry
- In the realm of analytical chemistry, derivatives of methyl 5-(4-chlorophenyl)furan-2-carboxylate have been used in high-performance liquid chromatographic determinations of various compounds in honey (Nozal et al., 2001).
properties
IUPAC Name |
methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOJLSEKYFDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468684 | |
| Record name | Methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
CAS RN |
41019-40-3 | |
| Record name | 2-Furancarboxylic acid, 5-(4-chlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41019-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-chlorophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

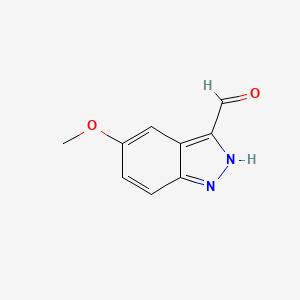
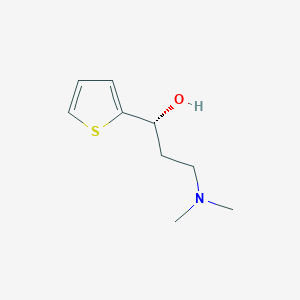
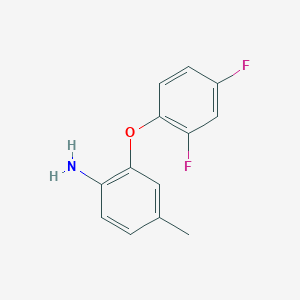


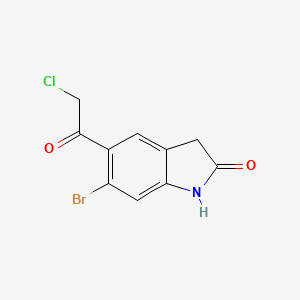
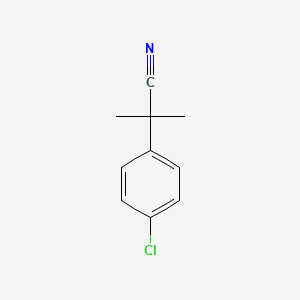
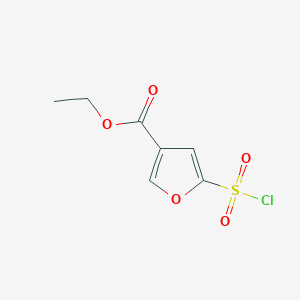
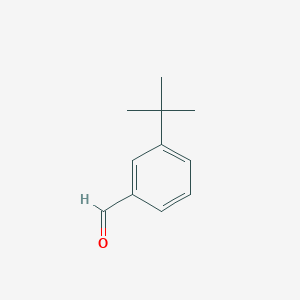
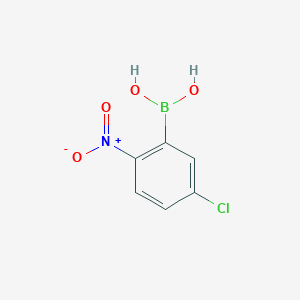
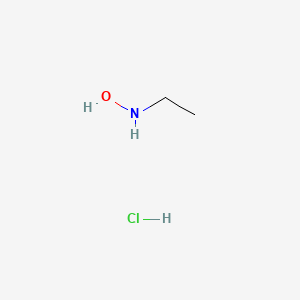
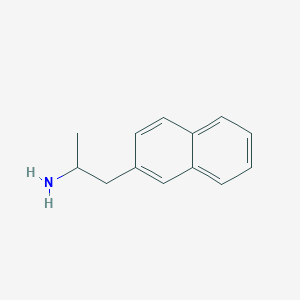
![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)
